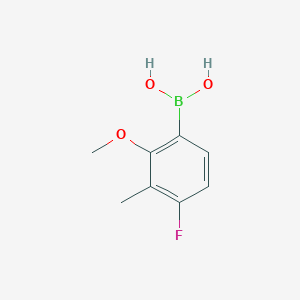

(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid

Description

Properties

IUPAC Name |

(4-fluoro-2-methoxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVRWGFWTWBOCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)C)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 4 Fluoro 2 Methoxy 3 Methylphenyl Boronic Acid

Lewis Acidity and Complexation Behavior of Arylboronic Acids

Arylboronic acids, including the subject compound, are characterized by a vacant p-orbital on the boron atom, which confers Lewis acidic properties. researchgate.net This electronic feature governs their ability to interact with Lewis bases and form various complexes, influencing their stability, solubility, and reactivity.

Boronic acids are known to engage in reversible covalent bonding with Lewis bases. acs.orgnih.govbath.ac.ukresearchgate.net This interaction typically involves the donation of a lone pair of electrons from the Lewis base to the empty p-orbital of the boron atom, leading to the formation of a tetracoordinate boronate species. nih.gov This complexation is a dynamic equilibrium, the position of which is influenced by the nature of the Lewis base, the solvent, and the electronic properties of the boronic acid itself.

Furthermore, a hallmark of boronic acid chemistry is their ability to form cyclic boronate esters with compounds containing diol functionalities, such as polyols (e.g., sugars, glycerol). acs.orgnih.govacs.org This reaction is also a reversible covalent process, typically proceeding in aqueous media. acs.orgbath.ac.uk The formation of these five- or six-membered cyclic esters is often favorable and can enhance the acidity of the boronic acid moiety. acs.orgnih.gov This reversible esterification is the foundation for various applications, including carbohydrate sensing and dynamic covalent chemistry. acs.orgresearchgate.net The stability of the formed boronate ester is dependent on factors such as the steric and electronic nature of both the boronic acid and the diol, as well as the pH of the solution. acs.org

| Interacting Species | Type of Complex | Nature of Bonding |

| Lewis Bases (e.g., amines, hydroxides) | Tetracoordinate Boronate | Reversible Covalent |

| Polyols (e.g., diols, saccharides) | Cyclic Boronate Ester | Reversible Covalent |

The Lewis acidity of an arylboronic acid is intrinsically linked to its Brønsted acidity, quantified by its acidity constant (pKa). In aqueous solution, a boronic acid (ArB(OH)₂) exists in equilibrium with its anionic boronate form (ArB(OH)₃⁻). nih.gov The position of this equilibrium is highly dependent on the electronic nature of the substituents on the aromatic ring. mdpi.comnih.gov

Electron-withdrawing groups (EWGs) stabilize the negatively charged boronate form, thereby increasing the acidity and lowering the pKa value. Conversely, electron-donating groups (EDGs) destabilize the boronate anion, leading to decreased acidity and a higher pKa. researchgate.net This relationship can be described by the Hammett equation, which correlates the pKa of substituted phenylboronic acids with the electronic properties of the substituents. mdpi.comresearchgate.netnih.govnih.gov

For (4-Fluoro-2-methoxy-3-methylphenyl)boronic acid, the substituents would have competing effects on its acidity:

Fluorine (at C4): As an electronegative halogen, fluorine acts as an electron-withdrawing group through the inductive effect, which would be expected to increase acidity (lower pKa). mdpi.com

Methyl (at C3): The methyl group is a weak electron-donating group, which would be expected to slightly decrease acidity (raise pKa). nih.gov

The net effect on the pKa of this compound would be a complex interplay of these inductive and resonance effects. A precise pKa value would require experimental determination, but the principles of physical organic chemistry allow for a qualitative prediction based on the electronic contributions of its substituents.

Table: Effect of Substituents on the pKa of Phenylboronic Acid

| Substituent (at para-position) | Hammett Constant (σp) | pKa (in water) | Effect on Acidity |

|---|---|---|---|

| -OCH₃ | -0.27 | 9.25 | Decreases |

| -CH₃ | -0.17 | 9.03 | Decreases |

| -H | 0.00 | 8.8 | Reference |

| -F | +0.06 | 8.52 | Increases |

| -Cl | +0.23 | 8.35 | Increases |

| -CF₃ | +0.54 | 7.82 | Increases |

| -NO₂ | +0.78 | 7.14 | Increases |

Note: pKa values are approximate and can vary with experimental conditions. Data compiled from various sources. mdpi.comnih.govru.nl

Transition Metal-Catalyzed Cross-Coupling Mechanisms

Arylboronic acids are most renowned for their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. yonedalabs.commusechem.com This reaction is a powerful tool for the formation of carbon-carbon bonds, especially for creating biaryl structures common in pharmaceuticals and materials science. musechem.comrsc.org

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. libretexts.orgchemrxiv.org The cycle consists of three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an organic halide (Ar'-X), forming a square-planar Pd(II) complex (Ar'-Pd(II)-X). musechem.comlibretexts.org This is often the rate-determining step of the catalytic cycle.

Transmetalation: The organic group from the boronic acid (Ar) is transferred to the palladium center, displacing the halide. libretexts.org This step requires activation of the boronic acid by a base (e.g., carbonate, hydroxide), which forms a more nucleophilic "ate" complex (ArB(OH)₃⁻). organic-chemistry.org This boronate then reacts with the Pd(II) complex to form a new intermediate (Ar'-Pd(II)-Ar) and regenerates the base. illinois.edu

Reductive Elimination: The two organic groups (Ar' and Ar) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar'-Ar). libretexts.org This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. yonedalabs.com

Transmetalation is arguably the most complex and least understood step in the Suzuki-Miyaura coupling. acs.orgnih.gov The precise mechanism of the transfer of the aryl group from boron to palladium has been the subject of extensive investigation. It is widely accepted that a base is crucial for this step. organic-chemistry.org The base reacts with the neutral boronic acid to form a more reactive, tetracoordinate boronate anion. illinois.edu

Two main pathways for the transmetalation have been proposed, both involving the formation of a Pd-O-B linkage:

Reaction with a hydroxo-palladium(II) complex: The halide on the initial oxidative addition complex is replaced by a hydroxide (B78521) ion from the base. This [Ar'Pd(L)₂OH] complex then reacts with the neutral boronic acid (ArB(OH)₂) to form an intermediate with a Pd-O-B bridge, facilitating the transfer of the aryl group to palladium.

Reaction with a boronate complex: The halide-containing palladium(II) complex reacts directly with the pre-formed boronate anion [ArB(OH)₃]⁻. This also leads to an intermediate containing a Pd-O-B linkage, from which the aryl group migrates to the palladium center. illinois.edu

Recent studies have identified and characterized key pre-transmetalation intermediates, providing direct evidence for these Pd-O-B linked species and confirming their role in the productive catalytic cycle. illinois.edu

While the Suzuki-Miyaura reaction is highly efficient, competing side reactions can lower the yield of the desired product. The most common side reaction involving the boronic acid is protodeboronation (or protodeborylation). wikipedia.org This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid reagent. wikipedia.org

Protodeboronation can be catalyzed by either acid or base. wikipedia.orgresearchgate.net In the context of the basic conditions typically employed for Suzuki-Miyaura couplings, the base-catalyzed pathway is particularly relevant. researchgate.netacs.org The mechanism involves the formation of the arylboronate anion, which can then be protonated at the ipso-carbon by a proton source (like water), leading to the cleavage of the C-B bond. acs.org

The propensity for a given arylboronic acid to undergo protodeboronation is influenced by several factors:

Electronic Effects: Arylboronic acids with strongly electron-withdrawing groups are often more susceptible to protodeboronation. nih.gov

Reaction Conditions: High temperatures, prolonged reaction times, and the presence of excess base and water can increase the rate of protodeboronation. ed.ac.uk

Catalyst Activity: If the rate of the desired cross-coupling is slow, the competing protodeboronation side reaction becomes more significant. wikipedia.org

For this compound, the electron-withdrawing fluoro group might slightly increase its susceptibility to protodeboronation compared to unsubstituted phenylboronic acid, necessitating careful optimization of reaction conditions to maximize the yield of the cross-coupled product.

Other Reaction Mechanisms and Reactivity Patterns

Oxidative Transformations and ipso-Hydroxylation of Boronic Acids

The conversion of arylboronic acids to phenols, known as ipso-hydroxylation, is a fundamental transformation in organic synthesis. This reaction proceeds through the cleavage of the carbon-boron bond and the formation of a carbon-oxygen bond at the same aromatic position. Various oxidizing agents can effect this transformation, often under mild, metal-free conditions.

The most common reagents for this purpose are hydrogen peroxide (H₂O₂), Oxone (potassium peroxymonosulfate), and N-oxides. nih.govnih.govrsc.org The general mechanism, irrespective of the specific oxidant, involves two key steps. First, the nucleophilic oxidant attacks the electrophilic boron atom of the arylboronic acid, forming a tetracoordinate boronate "ate" complex. nih.govnih.gov This step increases the electron density on the boron center.

The second crucial step is a 1,2-anionic rearrangement where the aryl group migrates from the boron atom to the adjacent oxygen atom of the oxidant. nih.govarkat-usa.org This migration is typically the rate-limiting step and results in the formation of a boronate ester. nih.gov Subsequent hydrolysis of this ester, either during the reaction or upon aqueous workup, liberates the corresponding phenol (B47542) and boric acid. arkat-usa.org

The choice of oxidant can be tailored to the substrate's sensitivity. While hydrogen peroxide is effective, N-oxides have been shown to be particularly mild and rapid, tolerating sensitive functionalities like aldehydes and sulfides that might be over-oxidized by stronger peroxide-based reagents. nih.govnih.gov

| Arylboronic Acid | Oxidant | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pyridine (B92270) N-oxide | CH₂Cl₂, rt | <1 min | 98 | nih.gov |

| 4-Formylphenylboronic acid | Pyridine N-oxide | CH₂Cl₂, rt | <1 min | 95 | nih.gov |

| Phenylboronic acid | H₂O₂ | EtOH, rt | 1 min | 99 | arkat-usa.org |

| 4-Chlorophenylboronic acid | H₂O₂ | EtOH, rt | 1 min | 95 | arkat-usa.org |

| Phenylboronic acid | Oxone | THF/H₂O, 70°C | 30 min | >95 | st-andrews.ac.uk |

| 4-(Trifluoromethyl)phenylboronic acid | m-CPBA | H₂O/EtOH, rt | 5 min | 98 | organic-chemistry.org |

Fluoride-Mediated Activation and Reactivity Profiles

Boronic acids exist in equilibrium with their corresponding boronate anions in the presence of Lewis bases. Fluoride (B91410) is a particularly effective Lewis base for activating boronic acids due to the high strength of the boron-fluorine bond. Treatment of an arylboronic acid with a fluoride source, such as potassium hydrogen fluoride (KHF₂), readily and quantitatively converts it into the corresponding potassium aryltrifluoroborate salt ([ArBF₃]⁻K⁺). nih.govchemrxiv.org

These trifluoroborate salts exhibit enhanced stability compared to their boronic acid counterparts, being crystalline, air-stable solids that are less prone to protodeboronation, especially for heteroaryl derivatives. nih.gov This stability makes them attractive reagents in organic synthesis.

From a mechanistic standpoint, the formation of the tetracoordinate trifluoroborate species increases the nucleophilicity of the aryl group, which is a key factor in transmetalation steps within catalytic cycles like the Suzuki-Miyaura coupling. However, it is widely accepted that aryltrifluoroborates are often not the directly reactive species in such couplings. Instead, they serve as stable precursors that, under the reaction conditions, can hydrolyze back to the boronic acid or a related hydroxyboronate species prior to engaging with the palladium catalyst. ed.ac.ukresearchgate.net The presence of fluoride in the reaction mixture can also play a role in the catalytic cycle by facilitating the formation of active catalyst intermediates.

For this compound, conversion to its trifluoroborate salt would result in a more stable, solid reagent. The reactivity profile would then be dictated by the specific reaction conditions. In aqueous basic media typical for cross-coupling, it would likely hydrolyze to participate in the catalytic cycle. The rate of reaction can differ significantly between boronic acids and their trifluoroborate derivatives, often influenced by the slow hydrolysis of the latter. researchgate.net

| Boron Species | Key Characteristics | Role in Cross-Coupling | Reference |

|---|---|---|---|

| Arylboronic Acid (ArB(OH)₂) | Generally stable but can be prone to protodeboronation and trimerization (boroxines). | Considered the active species that undergoes transmetalation with the Pd(II) complex. | nih.goved.ac.uk |

| Potassium Aryltrifluoroborate (K[ArBF₃]) | Highly stable, crystalline solids, often purified by recrystallization. Less prone to decomposition. | Acts as a stable 'pre-reagent' that slowly hydrolyzes in situ to the active boronic acid/boronate species. | ed.ac.ukresearchgate.net |

Radical Pathways in Boron Chemistry

Beyond their role in traditional two-electron, polar reaction pathways, arylboronic acids are versatile precursors for the generation of aryl radicals. This reactivity is typically accessed through single-electron transfer (SET) processes, often under oxidative conditions. nih.gov

A prominent method for generating aryl radicals from arylboronic acids is through photoredox catalysis. nih.govrsc.org In a typical mechanism, a photocatalyst, upon excitation by visible light, becomes a potent oxidant. This excited-state catalyst can then oxidize the arylboronic acid (or, more readily, its corresponding "ate" complex formed with a base) via SET. rsc.orgnih.gov The resulting radical cation is unstable and undergoes rapid cleavage of the C–B bond to yield an aryl radical and a boron-containing byproduct. rsc.org

These aryl radicals are valuable intermediates for a variety of bond-forming reactions, including additions to alkenes (a photo-Meerwein type arylation), Minisci-type reactions with heteroarenes, and other C–C or C-heteroatom bond formations. nih.govrsc.org Metal-based systems, such as those employing Manganese(III) acetate (B1210297) or Silver(I)/persulfate, can also effect the oxidative generation of aryl radicals from arylboronic acids without the need for light. nih.gov

The substituents on this compound would influence the ease of its oxidation to a radical species. The electron-donating methoxy (B1213986) and methyl groups would lower the oxidation potential of the molecule, making the initial SET event more favorable compared to an unsubstituted phenylboronic acid. The generated radical, centered on the carbon previously attached to boron, can then be trapped by a suitable radical acceptor.

| Arylboronic Acid | Radical Generation Method | Radical Acceptor/Reaction | Product Type | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Organic Photoredox Catalysis (Phenanthrene) | Acrylonitrile | Hydroarylation product | rsc.org |

| 4-Methoxyphenylboronic acid | Organic Photoredox Catalysis (Phenanthrene) | Acrylonitrile | Hydroarylation product | rsc.org |

| Various Arylboronic Acids | Mn(OAc)₃ | Furan | 2-Arylfuran | nih.gov |

| Various Arylboronic Acids | AgNO₃ / K₂S₂O₈ | 1,1-Diphenylethylene | Arylation of alkene | nih.gov |

| p-Tolylboronic acid | Ni-Catalysis / SET | Bromodifluoroacetamide (intramolecular) | δ-Lactam | acs.org |

Applications of 4 Fluoro 2 Methoxy 3 Methylphenyl Boronic Acid in Complex Organic Synthesis

Pivotal Role in Cross-Coupling Chemistry

Cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. (4-Fluoro-2-methoxy-3-methylphenyl)boronic acid serves as an effective coupling partner in several key transformations, enabling the direct introduction of its substituted phenyl moiety into a wide range of organic molecules.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.

This compound is a competent partner in Suzuki-Miyaura couplings. Its application has been documented in the synthesis of complex heterocyclic structures intended for biological applications. For instance, it has been utilized as a key coupling partner in the synthesis of substituted tetrahydrofurans designed as modulators of sodium channels, which are important targets for the treatment of pain. google.com In these synthetic routes, the boronic acid is coupled with a functionalized heterocyclic halide or triflate to construct the desired biaryl framework.

Table 1: Examples of Suzuki-Miyaura Reactions

| Boronic Acid | Coupling Partner | Product Class | Application |

|---|

Beyond C-C bond formation, arylboronic acids are instrumental in forming carbon-heteroatom bonds. The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a bond between an arylboronic acid and an amine (N-H) or an alcohol/phenol (B47542) (O-H) to produce aryl amines and aryl ethers, respectively. google.com A key advantage of this reaction is that it can often be performed under mild conditions, open to the air, making it a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. google.comgoogle.com

The mechanism involves the formation of a copper-aryl complex, which then interacts with the amine or alcohol. A proposed pathway involves a copper(III) intermediate that undergoes reductive elimination to furnish the C-N or C-O bond and a copper(I) species. google.com While specific examples detailing the use of this compound in Chan-Lam couplings are not prominently featured in patent or journal literature, its structure is well-suited for such transformations. The boronic acid moiety can readily participate in the catalytic cycle to form bonds with a wide array of nitrogen and oxygen nucleophiles, including anilines, amides, phenols, and aliphatic alcohols. google.com

The Liebeskind-Srogl coupling is a mechanistically distinct cross-coupling reaction that forms carbon-carbon bonds by reacting a thioester with an organoboron reagent. This transformation is typically mediated by a palladium catalyst in the presence of a stoichiometric copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). The reaction is valued for its ability to proceed under neutral conditions, which allows for the coupling of substrates that are sensitive to the basic conditions often required in Suzuki-Miyaura reactions.

The reaction is initiated by the coordination of the copper(I) salt to the sulfur atom of the thioester, which facilitates the oxidative addition of the palladium(0) catalyst. Following transmetalation with the boronic acid and subsequent reductive elimination, the ketone product is formed. The scope of this reaction is broad, accommodating various aryl, heteroaryl, and vinyl boronic acids. As with the Chan-Lam coupling, specific published instances of this compound in Liebeskind-Srogl reactions are scarce. However, its fundamental reactivity as a boronic acid makes it a viable candidate for coupling with diverse thioesters to generate functionalized ketones, which are themselves important intermediates in organic synthesis.

Synthetic Utility in Advanced Chemical Building Blocks

The true value of a reagent like this compound lies in its ability to serve as a cornerstone for the construction of more complex and functionally rich molecules.

The substituted phenyl motif provided by this compound is a feature in various bioactive molecules. Its incorporation via cross-coupling reactions is a key step in the synthesis of compounds targeted for pharmaceutical and agrochemical applications.

Recent patent literature discloses the use of this specific boronic acid in the preparation of novel N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran (B95107) carboxamide analogs. These molecules are designed as potent and selective modulators of voltage-gated sodium channels and are investigated for their potential in treating chronic pain. The synthesis of these complex structures relies on a Suzuki coupling to install the (4-fluoro-2-methoxy-3-methylphenyl) group onto the core heterocyclic framework. google.com This highlights the compound's role as an essential building block in medicinal chemistry for accessing new chemical entities with therapeutic potential.

Table 2: Bioactive Molecules Derived from this compound

| Precursor | Target Molecule Class | Biological Activity / Application |

|---|

Arylboronic acids can serve as indirect precursors to arynes, which are highly reactive intermediates containing a formal carbon-carbon triple bond within an aromatic ring. Arynes are not isolated but are generated in situ and trapped with various reagents, enabling access to complex polycyclic and substituted aromatic compounds through cycloaddition, nucleophilic addition, and insertion reactions.

The conversion of an arylboronic acid to an aryne precursor is a multi-step process. A common strategy involves the ortho-functionalization of the boronic acid. For example, an arylboronic acid can be converted to its corresponding phenol, which is then transformed into an ortho-silylaryl triflate. This triflate is a stable, storable aryne precursor that, upon exposure to a fluoride (B91410) source, undergoes elimination to generate the aryne under mild conditions. This approach makes arylboronic acids, including this compound, versatile starting points for aryne chemistry. google.com This synthetic route expands the utility of the boronic acid from a simple coupling partner to a gateway reagent for generating highly reactive intermediates capable of undergoing unique and powerful bond-forming transformations.

Functional Group Transformations (e.g., Cyanation, Esterification)

The boronic acid moiety is a versatile functional group that can be transformed into a variety of other functionalities, including cyano and ester groups. These transformations are crucial in the synthesis of pharmaceuticals and other fine chemicals.

Cyanation:

The direct conversion of an arylboronic acid to an aryl nitrile, known as cyanation, is a valuable transformation in organic synthesis. While specific studies on the cyanation of this compound are not extensively documented, the copper-catalyzed cyanation of arylboronic acids is a well-established methodology. rsc.orgacs.orgacs.orgnih.govnih.gov These reactions typically employ a copper catalyst, a cyanide source, and often a ligand to facilitate the reaction.

A general mechanism for the copper-catalyzed cyanation of an arylboronic acid involves the formation of a copper-aryl intermediate, followed by reductive elimination to yield the aryl nitrile. The choice of catalyst, cyanide source, and reaction conditions can significantly influence the reaction's efficiency and substrate scope. rsc.org

Representative Copper-Catalyzed Cyanation of Arylboronic Acids

| Arylboronic Acid | Cyanating Agent | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | KCN | CuI | DMF | 85 |

| 4-Methoxyphenylboronic acid | [11C]HCN | Cu(OTf)2/Pyridine (B92270) | DMF | 75 (radiochemical yield) |

This table presents representative data for the cyanation of various arylboronic acids to illustrate the general transformation, as specific data for this compound is not available.

Esterification:

The boronic acid group can be readily converted to its corresponding boronic ester through reaction with a diol, most commonly pinacol (B44631). This transformation is often performed to protect the boronic acid or to modify its reactivity and solubility. A patent for the synthesis of herbicides describes the esterification of the structurally similar 4-chloro-2-fluoro-3-methoxyphenylboronic acid with 1,3-propanediol. google.com While not the specific compound of interest, this demonstrates the applicability of standard esterification procedures to similarly substituted phenylboronic acids. The resulting boronic esters are often more stable and are frequently used in cross-coupling reactions. nih.gov

The direct conversion of the boronic acid to a carboxylic acid ester is a less common but valuable transformation.

Catalytic Roles of Arylboronic Acids in Organic Transformations

Beyond their use as reagents in cross-coupling reactions, arylboronic acids can also function as catalysts, primarily acting as Lewis acids.

Arylboronic acids have emerged as effective Lewis acid catalysts for a variety of organic transformations, including multicomponent reactions (MCRs). acs.orgrsc.org MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The Lewis acidic nature of the boron atom in arylboronic acids allows it to activate carbonyl groups and other electrophiles, facilitating nucleophilic attack and promoting the formation of new bonds. nih.gov

For instance, phenylboronic acid has been shown to catalyze the Biginelli and Hantzsch reactions, which are classic examples of multicomponent reactions used to synthesize dihydropyrimidinones and dihydropyridines, respectively. nih.gov The mechanism of catalysis is believed to involve the formation of an acyloxyboronic acid intermediate, which is more susceptible to nucleophilic attack. nih.gov

Examples of Boronic Acid Catalyzed Multicomponent Reactions

| Reaction Type | Catalyst | Substrates | Product Type |

|---|---|---|---|

| Biginelli Reaction | Phenylboronic acid | Aldehyde, β-ketoester, Urea | Dihydropyrimidinone |

| Hantzsch Reaction | Phenylboronic acid | Aldehyde, β-ketoester, Ammonia | Dihydropyridine |

This table provides examples of multicomponent reactions catalyzed by arylboronic acids to illustrate their catalytic role, as specific data for this compound is not available.

In recent years, arylboronic acids have found applications in photocatalysis, particularly in aerobic oxidation reactions. nih.govrsc.orgresearchgate.netsemanticscholar.org The photocatalytic aerobic oxidation of arylboronic acids to the corresponding phenols is a green and efficient transformation that uses molecular oxygen from the air as the oxidant. researchgate.net

These reactions are typically mediated by a photocatalyst, such as a ruthenium complex incorporated into a metal-organic framework (MOF), which is activated by visible light. nih.govrsc.orgresearchgate.netsemanticscholar.org The excited photocatalyst can then initiate a radical chain reaction involving the arylboronic acid and oxygen, ultimately leading to the formation of a phenol. Electron-rich arylboronic acids tend to exhibit higher conversion efficiencies in these reactions. researchgate.netsemanticscholar.org Given the electron-donating methoxy (B1213986) and methyl groups on the aromatic ring of this compound, it is expected to be a suitable substrate for such transformations.

Supramolecular Chemistry and Molecular Recognition Properties

Fundamental Interactions with Polyhydroxyl Compounds

The cornerstone of the supramolecular chemistry of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols. This interaction is the basis for their use in sensing and dynamic chemical systems.

Like all boronic acids, (4-Fluoro-2-methoxy-3-methylphenyl)boronic acid is anticipated to react with polyhydroxyl compounds, such as saccharides (e.g., glucose, fructose) and simple diols (e.g., ethylene (B1197577) glycol, catechol), to form five- or six-membered cyclic boronate esters. nih.gov This reaction is a dynamic covalent process, meaning the bonds are continuously forming and breaking, allowing the system to exist in equilibrium.

The reaction involves the Lewis acidic trigonal planar boronic acid (sp² hybridized boron) reacting with a diol to form a more stable tetrahedral boronate ester (sp³ hybridized boron). aablocks.com This equilibrium is highly dependent on the pH of the solution, the pKa of the boronic acid, and the structure and stereochemistry of the diol. rsc.org The formation of the boronate ester is generally favored at pH values near or above the pKa of the boronic acid, where the boronic acid is partially converted to its more reactive anionic boronate form. aablocks.comrsc.org Among common monosaccharides, boronic acids typically show the highest affinity for fructose, which has a favorable arrangement of hydroxyl groups in its furanose form. nih.govrsc.org

The substituents on the phenyl ring—fluoro, methoxy (B1213986), and methyl groups—play a critical role in tuning the binding affinity and selectivity of this compound. These effects are primarily electronic, influencing the Lewis acidity of the boron atom, which is directly related to the pKa of the boronic acid. nih.govresearchgate.net

Fluoro Group: As a highly electronegative atom, fluorine acts as a strong electron-withdrawing group through induction (-I effect), which increases the Lewis acidity of the boron center. nih.govnih.gov This increased acidity lowers the pKa of the boronic acid, allowing it to bind diols more effectively at lower, more physiologically relevant pH values. researchgate.net Fluorine can also act as a weak π-electron donor through resonance (+R effect), but the inductive effect is generally dominant. nih.gov In an ortho position, a fluorine substituent can also form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, which can further increase acidity. nih.govmdpi.com

Methoxy Group: The methoxy group exhibits a dual electronic effect. It is electron-withdrawing inductively (-I) but is a strong electron-donating group through resonance (+R) due to its lone pair of electrons. nih.gov When positioned ortho or para to the boronic acid, the resonance effect typically dominates, increasing the electron density on the boron atom and thus decreasing its Lewis acidity (raising the pKa). utwente.nl In the specified compound, the methoxy group is in the ortho position (position 2), which is expected to increase the pKa, potentially counteracting the effect of the fluoro group to some extent. researchgate.net

Methyl Group: The methyl group is a weak electron-donating group through induction (+I effect). nih.gov This effect slightly decreases the Lewis acidity of the boron atom and increases the pKa. Its position at the 3-position (meta to the boronic acid) means its electronic influence will be less pronounced than that of the ortho-methoxy and para-fluoro groups.

The combination of these substituents results in a complex electronic environment. The strong electron-withdrawing fluoro group at the para position will be the primary driver for lowering the pKa, while the ortho-methoxy and meta-methyl groups will have competing, though likely weaker, electron-donating effects. This fine-tuning of the pKa is crucial for designing receptors that operate under specific pH conditions.

Table 1: Illustrative Effect of Substituents on the pKa of Phenylboronic Acid This table provides general pKa values for monosubstituted phenylboronic acids to illustrate substituent effects. The actual pKa of this compound would be a composite of these individual effects.

| Substituent | Position | Electronic Effect | Typical pKa |

| None | - | - | ~8.8 |

| 4-Fluoro | para | -I > +R (withdrawing) | ~8.7 |

| 2-Methoxy | ortho | +R > -I (donating) | ~9.0 |

| 3-Methyl | meta | +I (donating) | ~9.0 |

| 4-Nitro | para | -I, -R (withdrawing) | ~7.2 |

Design and Development of Molecular Recognition Systems

The principles of boronic acid-diol interactions are widely exploited in the creation of sophisticated systems for molecular sensing and self-assembly.

Arylboronic acids are frequently incorporated into fluorescent molecules to create sensors for saccharides and other diol-containing analytes. nih.govrsc.org The binding event is transduced into a measurable optical signal (a change in fluorescence intensity or wavelength). This is often achieved through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). nih.gov

For a sensor based on this compound, the electronic nature of the substituents would be key. The boronic acid group, B(OH)₂, acts as an electron-withdrawing group. Upon binding a diol to form the anionic tetrahedral boronate ester, its electronic character changes, and it is no longer electron-withdrawing. aablocks.comnih.gov This change perturbs the electronic structure of an attached fluorophore, leading to a change in its emission. The electron-withdrawing fluoro group could enhance the initial Lewis acidity, making the sensor responsive at neutral pH, while the methoxy and methyl groups could be used to fine-tune the photophysical properties of the sensor molecule. nih.gov Such sensors have been designed for detecting glucose, catecholamines, and even fluoride (B91410) ions. nih.govacs.org

The reversible nature of the boronate ester bond makes it a powerful tool in dynamic covalent chemistry (DCC) and molecular self-assembly. acs.org DCC allows for the formation of complex molecular architectures under thermodynamic control, as the system can correct errors and settle into the most stable arrangement.

Substituted arylboronic acids can be designed as building blocks for self-assembled macrocycles, polymers, or gels. researchgate.netmsu.edu For instance, molecules containing both a boronic acid and a diol can self-assemble into oligomers or polymers. Alternatively, boronic acids equipped with other recognition motifs, like pyridyl groups, can self-assemble through dative B-N bonds. epfl.ch The substituents on the phenyl ring can influence the kinetics and thermodynamics of these self-assembly processes. Electron-withdrawing groups can increase the strength of dative B-N interactions, favoring the formation of assembled structures. epfl.ch The specific substitution pattern of this compound could be exploited to direct the formation of unique supramolecular structures.

Boronic acids are valuable functional groups for incorporation into advanced materials like polymers and Covalent Organic Frameworks (COFs).

Polymers: Boronic acid-functionalized polymers can exhibit stimuli-responsive behavior. For example, hydrogels cross-linked by boronate ester bonds can swell or shrink in response to changes in pH or glucose concentration, making them useful for drug delivery systems. utwente.nlnih.gov The binding strength of the boronate ester cross-links, and thus the material's properties, can be tuned by the substituents on the boronic acid. researchgate.net Incorporating this compound into a polymer could yield a material with a precisely controlled response to specific stimuli.

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with ordered structures. Boronate ester linkages are commonly used to construct 2D and 3D COFs. nih.gov While this specific molecule is a monofunctional boronic acid and thus would act as a framework modifier or "truncating agent" rather than a primary building block, its principles are relevant. researchgate.net The electronic properties imparted by the fluoro, methoxy, and methyl groups could influence the stability and guest-binding properties of the COF pores. nih.govnih.gov For example, introducing boronic acid functionalities into a COF has been shown to enhance its ability to capture specific analytes. nih.govresearchgate.net

Computational and Theoretical Investigations of 4 Fluoro 2 Methoxy 3 Methylphenyl Boronic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to elucidating the electronic characteristics and predicting the chemical behavior of (4-Fluoro-2-methoxy-3-methylphenyl)boronic acid. These methods model the molecule at the subatomic level, offering a detailed picture of electron distribution and orbital interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the geometric and electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netmdpi.com These calculations provide mechanistic insights by mapping out reaction pathways, identifying transition states, and determining activation energies for reactions in which the boronic acid participates, such as the Suzuki-Miyaura coupling.

Theoretical calculations can elucidate the influence of the fluoro, methoxy (B1213986), and methyl substituents on the boronic acid group. For instance, the calculated Mulliken atomic charges can reveal the electron-donating or electron-withdrawing effects of the substituents on the phenyl ring and the boron atom. This information is crucial for understanding the compound's role in cross-coupling reactions. chemimpex.com

Table 1: Calculated Geometrical Parameters for this compound (Representative Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-B | 1.55 Å |

| B-O | 1.37 Å | |

| C-F | 1.35 Å | |

| C-O (methoxy) | 1.36 Å | |

| Bond Angle | C-B-O | 121.5° |

| O-B-O | 117.0° |

Note: Data are representative values based on DFT calculations for structurally similar phenylboronic acids.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energies of the HOMO and LUMO and the HOMO-LUMO energy gap (ΔE) are key indicators of a molecule's kinetic stability and reactivity. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. researchgate.net

For this compound, FMO analysis can predict its behavior as an electrophile or nucleophile. The LUMO is typically localized on the boron atom, indicating its Lewis acidic character and susceptibility to nucleophilic attack. The HOMO is generally distributed across the phenyl ring, influenced by the substituents. researchgate.net

Table 2: Calculated FMO Properties of this compound (Representative Data)

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

Note: Data are representative values based on FMO analysis of substituted phenylboronic acids.

Analysis of Substituent Effects on Chemical Properties

The substituents on the phenyl ring—fluoro, methoxy, and methyl groups—exert significant electronic and steric effects that modulate the chemical properties of the boronic acid.

The interplay of electronic and steric effects governs the reactivity of this compound, particularly in catalyzed reactions. chemimpex.com

Electronic Effects : The methoxy group (-OCH₃) at the ortho position and the methyl group (-CH₃) at the meta position are electron-donating groups, increasing the electron density on the aromatic ring. The fluorine atom (-F) at the para position is an electron-withdrawing group via induction but can be weakly electron-donating through resonance. DFT calculations can quantify these effects, showing how they alter the charge distribution and influence the energy of the frontier orbitals, thereby affecting the molecule's reactivity in processes like the Suzuki-Miyaura reaction. researchgate.net

Steric Effects : The ortho-methoxy and meta-methyl groups introduce steric hindrance around the boronic acid moiety. This can influence the rate and outcome of reactions by affecting the approach of reactants and catalysts to the boron center. Computational models can calculate steric maps and quantify the steric bulk to predict its impact on reaction kinetics.

Computational models are effective in predicting the Lewis acidity of the boron center and identifying potential intramolecular interactions. The acidity is influenced by the electronic effects of the substituents; electron-withdrawing groups generally increase Lewis acidity, while electron-donating groups decrease it. researchgate.net

Simulation of Boronic Acid Interactions and Assemblies

Beyond the single molecule, computational simulations can model the behavior of this compound in condensed phases. Molecular dynamics (MD) simulations can predict how these molecules interact with each other and with solvent molecules.

A hallmark of boronic acids is their ability to form cyclic anhydrides, known as boroxines, through intermolecular dehydration. Quantum chemical calculations can model the thermodynamics and kinetics of boroxine (B1236090) formation. Simulations can also explore the formation of larger self-assembled structures and how the specific substitution pattern on the phenyl ring directs the packing and intermolecular forces, such as hydrogen bonding and π-π stacking, in the solid state.

Computational Studies of Boronic Acid-Substrate Binding

There is a notable absence of published research detailing the computational analysis of binding interactions between this compound and specific substrates. Computational studies on other boronic acid derivatives have proven invaluable in elucidating their binding modes, particularly with diols, which are characteristic interaction partners. These studies often employ molecular docking and molecular dynamics simulations to predict binding affinities and visualize the intricate network of hydrogen bonds and other non-covalent interactions that stabilize the boronic acid-substrate complex. However, without specific studies on the title compound, any discussion on its binding behavior would be purely speculative and fall outside the scope of this report.

Theoretical Investigations of Supramolecular Architectures

Similarly, the scientific literature lacks theoretical investigations into the formation of supramolecular architectures involving this compound. The self-assembly of boronic acids into complex supramolecular structures, such as trimers, cages, and polymers, is a field of significant interest. These structures are often directed by reversible covalent bond formation and non-covalent interactions. Theoretical calculations are instrumental in predicting the geometry, stability, and electronic properties of these assemblies. The absence of such theoretical data for this compound means that its potential to form unique supramolecular structures has not been formally explored or reported.

Future Directions and Research Opportunities

Advancements in Stereoselective and Regioselective Synthesis of Substituted Boronic Acids

The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific placement of functional groups (regioselectivity) is paramount in modern organic synthesis. While methods for synthesizing arylboronic acids are well-established, future research will likely focus on developing more sophisticated and efficient strategies for preparing complex, sterically hindered, and multifunctional boronic acids like (4-Fluoro-2-methoxy-3-methylphenyl)boronic acid and its derivatives.

Key research opportunities include:

Catalytic C-H Borylation: Developing novel catalyst systems that can directly and regioselectively install a boronic acid group onto a C-H bond of a complex aromatic ring. This would provide a more atom-economical route to substituted boronic acids, avoiding the need for pre-functionalized starting materials like aryl halides.

Enantioselective Synthesis: For boronic acids with chiral centers, particularly tertiary boronic esters, developing new catalytic asymmetric methods is a significant frontier. flintbox.com These methods could provide access to enantiomerically enriched building blocks crucial for pharmaceuticals. flintbox.com The use of chiral diolato ligands on boron is one such strategy that has been explored. nih.gov

Advanced Protecting Groups: The development of novel protecting groups for boronic acids, such as N-methyliminodiacetic acid (MIDA) boronates, has enabled iterative cross-coupling reactions. nih.govacs.org Future work could focus on designing new "caged" boronic acids that offer different reactivity profiles or orthogonality for even more complex sequential reactions. nih.govfigshare.com

Table 1: Comparison of Synthetic Strategies for Substituted Boronic Acids

| Synthetic Strategy | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Stereospecific Cross-Coupling | Reaction of enantiomerically-enriched organoboron compounds that proceeds with high fidelity of the stereocenter. flintbox.com | Construction of challenging quaternary stereocenters. flintbox.com | Development of new catalysts (e.g., copper-catalyzed) for efficient transmetalation. flintbox.com |

| Regioselective C-H Borylation | Direct functionalization of a C-H bond with a boron moiety, guided by directing groups or catalyst control. | High atom economy; avoids pre-functionalization. mdpi.com | Discovery of new catalysts for challenging substrates and achieving non-intuitive regioselectivity. |

| MIDA Boronate Strategy | Use of N-methyliminodiacetic acid (MIDA) to protect the boronic acid, allowing for slow release and iterative coupling. nih.govacs.org | Enables complex, multi-step synthesis; boronate is stable to chromatography. | Designing new protecting groups with different release kinetics and compatibilities. |

| Metalate Shift Reactions | Catalyst-promoted 1,2-metalate shifts to construct chiral organoboron building blocks. nih.gov | Provides access to stereochemically complex boronic esters. nih.gov | Broadening the scope of electrophiles and developing enantioselective catalytic versions. nih.gov |

Exploration of Novel Reaction Manifolds and Catalytic Cycles in Boron Chemistry

Boronic acids are most famously used in the Suzuki-Miyaura cross-coupling reaction. boronmolecular.comwikipedia.org However, the unique electronic properties of the boron atom allow for a much wider range of chemical transformations. Future research will undoubtedly uncover new reactions and catalytic cycles that exploit the reactivity of compounds like this compound.

Promising areas for exploration include:

Photoredox Catalysis: The merger of visible-light photoredox catalysis with boron chemistry has opened new reaction pathways. rsc.org This approach can generate boryl or carbon radicals under mild conditions, enabling novel transformations such as C-H, C-C, and C-O bond formation. rsc.org Applying these methods to this compound could lead to new functionalization strategies.

Dual Catalysis Systems: The combination of two distinct catalytic cycles can achieve transformations not possible with a single catalyst. For example, combining an iridium photoredox catalyst with a nickel catalyst has been used for novel cross-coupling reactions involving boronic acids. rsc.org

Boron-Catalyzed Reactions: Beyond being reagents, boron-containing molecules can themselves act as catalysts. rsc.org Research into new mechanisms for boron-catalyzed reactions, such as direct amidation, suggests that the role of boron is more complex than previously understood, potentially involving dimeric B-O-B motifs that activate substrates. rsc.org This could inspire the design of new catalysts based on the this compound structure.

New Coupling Partners: Expanding the scope of coupling partners beyond the traditional aryl halides in Suzuki-Miyaura reactions is an ongoing effort. This includes developing methods for coupling with less reactive electrophiles or using boronic acids in other named reactions like the Chan-Lam or Liebeskind-Srogl couplings. wikipedia.org

Table 2: Emerging Catalytic Systems in Boron Chemistry

| Catalytic System | Mechanism Principle | Potential Application for Boronic Acids | Reference |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Generation of radical species via single-electron transfer initiated by visible light. | Trifluoromethylation, hydroxylation, and C-H functionalization. | rsc.org |

| Dual Catalysis | Combination of two intertwined catalytic cycles (e.g., photoredox and transition metal). | Deboronative/decarboxylative alkenylation processes. | rsc.org |

| Boron-Mediated Catalysis | Use of boronic or borinic acids as catalysts, potentially via dimeric intermediates. | Direct amidation of carboxylic acids, kinetic resolution of ketones. | rsc.orgchemrxiv.org |

| Enzyme Catalysis | Engineered enzymes that cleave C-B bonds to create new functional groups. | Stereospecific conversion of boronic acids to high-value amines. | nih.gov |

Innovative Applications in Advanced Functional Materials Science

The properties of boronic acids, particularly their ability to form reversible covalent bonds with diols, make them highly attractive for applications in materials science. boronmolecular.comwikipedia.org The specific electronic properties conferred by the fluoro, methoxy (B1213986), and methyl substituents on this compound could be harnessed to create novel functional materials.

Future research could target:

Sensors and Diagnostics: Boronic acids are widely used in sensors for detecting saccharides and other diol-containing molecules. boronmolecular.comacs.org Derivatives of this compound could be incorporated into polymers or attached to nanoparticles to create highly sensitive and selective sensors for biomedical diagnostics or environmental monitoring. acs.org

Smart Polymers: The reversible nature of the boronate ester bond can be used to create "smart" materials that respond to stimuli like changes in pH or the presence of specific molecules. acs.org Polymers incorporating the title compound could be designed for applications in drug delivery, where a therapeutic agent is released under specific physiological conditions. boronmolecular.com

Organic Electronics: Arylboronic acids are key building blocks for conjugated polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound make it a candidate for incorporation into new materials with tailored optical and electronic properties. boronmolecular.com

Surface Modification: Boronic acids can be used to functionalize surfaces, such as graphite or nanosilica. acs.orgsouthwales.ac.uk This allows for the covalent attachment of molecules to a material's surface, which can be used to alter properties like hydrophilicity or to immobilize biomolecules for diagnostic arrays. southwales.ac.uk

Table 3: Potential Applications in Functional Materials

| Application Area | Underlying Principle | Potential Role of this compound |

|---|---|---|

| Chemical Sensors | Reversible covalent bonding with cis-diols. boronmolecular.comacs.org | As the recognition element for saccharides, catechols, or glycoproteins. acs.org |

| Drug Delivery | pH-sensitive cleavage of boronate esters. acs.org | Component of a polymeric carrier for controlled release of therapeutic agents. |

| Organic Electronics | Building block for conjugated organic polymers. boronmolecular.com | Monomer for synthesizing materials with specific electronic and photophysical properties for OLEDs or OPVs. |

| Functional Nanomaterials | Covalent grafting onto material surfaces. acs.orgsouthwales.ac.uk | Surface modifier for nanosilica or graphitic materials to tailor their properties for separation or catalysis. acs.orgsouthwales.ac.uk |

Synergistic Integration of Computational Design with Experimental Organic Chemistry

The collaboration between computational and experimental chemistry has become a powerful engine for discovery in the chemical sciences. acs.orgnih.gov Computational methods can predict molecular properties, elucidate reaction mechanisms, and guide the design of new experiments, thereby accelerating the pace of research. acs.orglongdom.org

For this compound, this synergy could be applied to:

Reaction Mechanism Elucidation: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to map out the energy profiles of potential reaction pathways. rsc.orgbaranlab.org This can help researchers understand unexpected reactivity, optimize reaction conditions, and design more efficient catalytic cycles. rsc.org

Design of Novel Derivatives: Computational screening can be used to predict the properties of virtual libraries of derivatives of the title compound. longdom.org For example, chemists could computationally evaluate how different substitution patterns would affect the electronic properties for materials science applications or the binding affinity for a biological target. longdom.orgnih.gov

Catalyst Design: Computational modeling can aid in the rational design of new catalysts for the synthesis of complex boronic acids. baranlab.org By understanding the structure and energetics of transition states, researchers can design ligands or catalyst scaffolds that favor desired stereochemical or regiochemical outcomes.

Predicting Spectroscopic Properties: Computational chemistry can accurately predict spectroscopic data like NMR chemical shifts. baranlab.org This can be an invaluable tool for confirming the structure of newly synthesized compounds, especially for complex molecules where experimental assignment can be ambiguous.

The integration of these computational tools with laboratory experiments creates a feedback loop where theoretical predictions guide experimental work, and experimental results validate and refine theoretical models. acs.orgnih.gov This approach will be crucial for unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Basic: What synthetic methodologies are optimal for preparing (4-Fluoro-2-methoxy-3-methylphenyl)boronic acid?

Answer:

Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or directed ortho-metalation. For arylboronic acids with sensitive functional groups (e.g., methoxy or fluorine), protecting group strategies are critical. A common approach is to start with halogenated precursors (e.g., 4-fluoro-2-methoxy-3-methylbromobenzene) and perform Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with palladium catalysts (e.g., Pd(dppf)Cl₂) under inert conditions . Post-synthesis purification often requires recrystallization or chromatography due to boronic acid hygroscopicity.

Key Considerations:

- Avoid protic solvents during synthesis to prevent protodeboronation.

- Use anhydrous conditions to minimize boroxine formation .

Basic: How can structural characterization of this compound address discrepancies in spectroscopic data?

Answer:

Combined analytical techniques are essential:

- NMR : Confirm substitution patterns (¹H/¹³C NMR for methoxy, fluorine, and methyl groups; ¹⁹F NMR for fluorine environment).

- Mass Spectrometry : MALDI-MS with diol derivatization (e.g., 2,3-butanediol) prevents boroxine interference .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., para vs. ortho fluorine placement).

Example Workflow:

Derivatize with diols for MALDI-MS analysis.

Compare experimental NMR shifts with DFT-calculated spectra.

Advanced: How do steric and electronic effects of the 3-methyl group influence Suzuki-Miyaura coupling efficiency?

Answer:

The 3-methyl group introduces steric hindrance, slowing transmetalation but stabilizing intermediates. Electronic effects from the fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate reactivity:

- Steric Impact : Reduces coupling yields with bulky partners (e.g., heteroaryl halides).

- Electronic Tuning : Fluorine enhances electrophilicity of the boronate complex, accelerating coupling with electron-rich aryl halides.

Optimization Strategies:

- Use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate steric hindrance.

- Increase reaction temperature (80–100°C) for sluggish substrates .

Advanced: What kinetic parameters govern its binding to diols in aqueous solutions?

Answer:

Binding kinetics (studied via stopped-flow fluorescence) reveal rapid equilibrium (seconds) with diols like fructose or glucose. Key parameters:

| Sugar | (M⁻¹s⁻¹) | Binding Affinity () |

|---|---|---|

| D-Fructose | 0.8 mM | |

| D-Glucose | 4.2 mM |

The methoxy group enhances diol affinity via hydrogen bonding, while fluorine reduces pKa of the boronic acid, favoring tetrahedral boronate formation at physiological pH .

Advanced: How can computational modeling predict its proteasome inhibition potential?

Answer:

Docking studies (e.g., with 20S proteasome) using Schrödinger Suite or AutoDock Vina can identify key interactions:

- Boronic Acid : Covalent bond with Thr1Oγ of the proteasome β5 subunit.

- Fluorine : Hydrophobic interactions with Val31 and Ala48.

- Methoxy : Hydrogen bonds with Asp114.

Validation:

Compare predicted binding scores (ΔG) with experimental IC₅₀ values from enzymatic assays. Bortezomib (a clinical proteasome inhibitor) serves as a benchmark .

Basic: What are its applications in fluorescent chemosensors?

Answer:

The boronic acid moiety binds diols (e.g., bacterial glycans), enabling applications in:

- Pathogen Detection : Functionalized carbon dots (B-CDs) selectively bind Gram-positive bacteria via surface glycolipids .

- Glucose Monitoring : Conjugation with fluorophores (e.g., anthracene) creates pH-sensitive probes for real-time tracking .

Methodological Tip:

Optimize sensor response by tuning the fluorophore’s electronic properties (e.g., push-pull systems).

Advanced: What thermal degradation pathways limit its use in flame-retardant materials?

Answer:

Thermogravimetric analysis (TGA) shows two-stage degradation:

200–300°C : Dehydration to boroxine.

>300°C : Complete decomposition to B₂O₃ and aromatic residues.

Structural Modifications for Stability:

- Introduce electron-withdrawing groups (e.g., nitro) to delay boroxine formation.

- Blend with phosphorus-based retardants for synergistic effects .

Advanced: How does regioselectivity impact its anti-cancer activity in glioblastoma models?

Answer:

In boronic acid arylidene heterocycles, the 4-fluoro-2-methoxy-3-methyl substitution enhances blood-brain barrier penetration and apoptosis induction. Key findings:

| Substituent Position | IC₅₀ (Glioblastoma) | LogP |

|---|---|---|

| 4-Fluoro | 12.5 μM | 2.1 |

| 2-Methoxy | 8.7 μM | 1.8 |

The 3-methyl group reduces off-target toxicity by minimizing non-specific protein interactions .

Basic: What precautions are needed for handling and storage?

Answer:

- Storage : Desiccated at −20°C under argon to prevent hydrolysis.

- Handling : Use glove boxes for air-sensitive reactions.

- Safety : Boronic acids are generally low-toxicity but may irritate mucous membranes .

Advanced: Can it serve as a bioisostere for carboxylic acids in drug design?

Answer:

Yes, due to similar pKa (~8.5 vs. ~4.5 for carboxylic acids) and hydrogen-bonding capacity. Case study:

- Carboxylic Acid Replacement : In β-lactamase inhibitors, boronic acids mimic tetrahedral intermediates, enhancing binding (Ki improved 10-fold) .

Design Criteria:

- Match steric volume and charge distribution.

- Validate bioavailability via logD and permeability assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.